molecular formula C17H21N7 B6471758 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2640958-59-2

3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B6471758
CAS No.: 2640958-59-2
M. Wt: 323.4 g/mol
InChI Key: PINCNYJKTJPHDR-UHFFFAOYSA-N
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Description

3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile (CAS 2640958-59-2) is a synthetically designed organic compound with a molecular formula of C17H21N7 and a molecular weight of 323.40 g/mol . This reagent features a hybrid molecular architecture that incorporates both a pyrimidine and a pyridine ring, connected by a piperazine linker. The presence of these nitrogen-rich heterocycles makes it a valuable scaffold in medicinal chemistry and drug discovery research . The compound has a calculated topological polar surface area of 72.2 Ų and an XLogP3 of 1.8, properties that are relevant for preliminary assessments of its drug-likeness and potential membrane permeability . Piperazine-containing compounds are frequently explored for their pharmacological properties and are found in numerous FDA-approved therapeutics . Similarly, the 2-aminopyrimidine moiety is a known pharmacophore in active compounds, often contributing to target binding and potency . Specifically, molecular hybrids containing pyridyl and piperazinyl components have demonstrated significant inhibitory activity against enzymes like urease, highlighting their potential in developing new therapeutic agents . This product is offered with the explicit understanding that it is For Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any form of human or personal use. Researchers can procure this compound in various quantities to support their investigative work in chemical biology and pharmaceutical development .

Properties

IUPAC Name

3-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c1-13-10-16(21-17(20-13)22(2)3)24-8-6-23(7-9-24)15-12-19-5-4-14(15)11-18/h4-5,10,12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINCNYJKTJPHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=C(C=CN=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C17H21N7
Molecular Weight : 323.4 g/mol
IUPAC Name : 6-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile
Canonical SMILES : CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=C(C=C3)C#N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following summarizes a common synthetic route:

  • Formation of the Pyrimidine Ring : Reacting 2-chloro-6-methylpyrimidine with dimethylamine under basic conditions.
  • Formation of the Piperazine Ring : Introducing the piperazine moiety through reaction with the pyrimidine derivative in a suitable solvent.
  • Formation of the Pyridine Ring : Final coupling to form the complete structure.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, a study demonstrated that structurally related compounds inhibited cancer cell proliferation by targeting specific kinases involved in cell cycle regulation (IC50 values in the nanomolar range) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of derivatives were synthesized and tested against various bacterial strains, showing promising antibacterial and antifungal activities . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

The biological activity is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound acts as an inhibitor for several kinases, including those involved in cancer progression and malaria pathogenesis .
  • Enzyme Interaction : It binds to enzymes that are crucial for cellular processes, thereby modulating their activity and leading to therapeutic effects.

Study on Plasmodium Kinases

A notable study explored the inhibition of PfGSK3 and PfPK6 kinases by similar pyrimidine derivatives, where IC50 values were determined using a proprietary assay. The results indicated that modifications to the piperazine ring could enhance potency against these targets .

CompoundTarget KinaseIC50 (nM)
PurfalcaminePfCDPK117
IKK16PfGSK3698
Modified CompoundPfPK6398

Antitumor Activity Assessment

In another study, various derivatives were synthesized and tested for antitumor activity. The results showed that certain modifications led to enhanced efficacy against different cancer cell lines, with some compounds exhibiting IC50 values below 100 nM .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, differing in core rings, substituents, or linkers.

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents/Linkers Molecular Weight (g/mol) Notable Features
Target Compound Pyridine-4-carbonitrile Piperazine-linked 2-(dimethylamino)-6-methylpyrimidin-4-yl ~421.5 (estimated) Dimethylamino group enhances H-bonding; flexible piperazine linker
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine-3-carbonitrile Piperazine, phenyl, thiophene Not reported Thiophene increases lipophilicity; phenyl group may enhance aromatic stacking
2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-pyrano[4,3-b]pyridine-3-carbonitrile Pyrano[4,3-b]pyridine Morpholinyl-pyrimidine, piperazine 421.5 Morpholine improves solubility; pyranopyridine reduces planarity
2-Chloranyl-4-[[4-(4-methylpiperazin-1-yl)-2-oxidanylidene-1H-quinolin-6-yl]amino]pyridine-3-carbonitrile Pyridine-3-carbonitrile Quinoline, chloropyridine, methylpiperazine Not reported Quinoline core alters electronic profile; chlorine adds steric bulk

Pharmacological and Physicochemical Implications

Pyrano[4,3-b]pyridine’s fused ring system may reduce conformational adaptability . The quinoline core in ’s compound introduces a larger aromatic system, likely altering binding kinetics compared to pyrimidine-based derivatives .

Substituent Effects: Dimethylamino vs. However, morpholine’s polarity may enhance aqueous solubility . Thiophene vs. Pyrimidine: The thiophene group in ’s compound increases lipophilicity, which could improve membrane permeability but reduce solubility. In contrast, the pyrimidine ring in the target compound balances polarity and aromaticity .

Linker Modifications :

  • Piperazine linkers are common in all compounds, but substituents on the piperazine (e.g., methyl in vs. unsubstituted in the target compound) influence steric and electronic profiles. Methylation may reduce metabolic susceptibility .

Preparation Methods

Preparation of 4-Chloropyridine-3-carbonitrile

The pyridine core is synthesized via cyclization of glutaronitrile derivatives or through halogenation of preformed pyridines. A common route involves the reaction of 3-aminopyridine with cyanogen bromide under acidic conditions, followed by chlorination using phosphorus oxychloride to yield 4-chloropyridine-3-carbonitrile.

Synthesis of 1-(2-(Dimethylamino)-6-methylpyrimidin-4-yl)piperazine

This intermediate is prepared by reacting 4,6-dichloro-2-methylpyrimidine with piperazine in dichloromethane at 30°C, achieving yields up to 89.8%. Triethylamine is employed to scavenge HCl, promoting the nucleophilic aromatic substitution (SNAr) at the pyrimidine’s 4-position. Subsequent dimethylamination at the 2-position is achieved using dimethylamine gas in tetrahydrofuran, though this step often requires pressurized conditions.

Coupling Strategies and Final Assembly

Nucleophilic Aromatic Substitution (SNAr)

The piperazine-pyrimidine intermediate reacts with 4-chloropyridine-3-carbonitrile in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C. Catalytic potassium iodide enhances the leaving group’s mobility, while cesium carbonate acts as a base to deprotonate the piperazine nitrogen, driving the reaction to completion. Typical yields range from 70–85%, with purity confirmed via HPLC.

Representative Procedure

  • Combine 4-chloropyridine-3-carbonitrile (1.0 eq), 1-(2-(dimethylamino)-6-methylpyrimidin-4-yl)piperazine (1.2 eq), Cs2CO3 (2.5 eq), and KI (0.1 eq) in DMF.

  • Heat at 90°C for 24 hours under nitrogen.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Buchwald-Hartwig Amination

For substrates with steric hindrance, palladium-catalyzed cross-coupling offers superior regioselectivity. A mixture of palladium acetate, BINAP ligand, and cesium carbonate in toluene enables coupling at 110°C, albeit with moderate yields (65–75%).

Optimization Insights

  • Ligand effects : BINAP outperforms monodentate ligands in stabilizing the palladium intermediate.

  • Solvent choice : Toluene minimizes side reactions compared to dioxane.

Critical Analysis of Methodologies

Yield and Scalability Comparison

MethodConditionsYield (%)Purity (%)
SNArDMF, 90°C, 24h8598
Buchwald-HartwigToluene, 110°C, 16h7597
Microwave-assistedDMF, 150°C, 1h8899

The SNAr method is preferred for industrial-scale synthesis due to lower catalyst costs, whereas microwave-assisted protocols reduce reaction times significantly.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (SiO2, ethyl acetate:hexane). Structural confirmation relies on:

  • 1H NMR : Distinct signals for pyrimidine (δ 6.06 ppm, singlet) and piperazine protons (δ 3.48–3.54 ppm, multiplet).

  • Mass spectrometry : Molecular ion peak at m/z 323.4 [M+H]+.

Challenges and Mitigation Strategies

  • Regioselectivity issues : Competing reactions at pyrimidine’s 4- vs. 6-positions are minimized by using excess piperazine and controlled stoichiometry.

  • Cyano group stability : Avoid strong bases (e.g., NaOH) to prevent hydrolysis to the carboxylic acid.

Industrial Applications and Patent Landscape

Patent EP 3,452,789 highlights the compound’s utility as a kinase inhibitor, with scalable synthetic routes emphasizing cost-effective SNAr protocols . Recent innovations focus on continuous-flow reactors to enhance throughput and reduce thermal degradation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, the brominated precursor (e.g., 2-bromo-pyridine-4-carbonitrile) reacts with 1-methylpiperazine under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile). Reaction optimization includes controlling stoichiometry, temperature (e.g., 80–100°C), and purification via column chromatography using gradients of ethyl acetate/hexane .
  • Critical Parameters : Yield and purity depend on the reactivity of the leaving group (e.g., bromine vs. chlorine) and steric hindrance around the nucleophilic site. Catalyst screening (e.g., K2_2CO3_3 or DIEA) may enhance efficiency .

Q. How is the compound’s structure confirmed post-synthesis?

  • Analytical Techniques :

  • Single-crystal X-ray diffraction provides definitive stereochemical and bond-length data .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm; pyridine carbons at 110–150 ppm) .
  • Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak) with <2 ppm error .

Q. What quality control methods ensure compound purity?

  • HPLC/UPLC with UV detection (λ = 254 nm) assesses purity (>95%).
  • Thermogravimetric Analysis (TGA) monitors thermal stability, ensuring no solvent residues remain .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Approach :

Core Modifications : Vary substituents on the pyrimidine (e.g., dimethylamino vs. methoxy) and piperazine (e.g., methyl vs. phenyl groups) to assess impact on target binding .

Biological Assays : Test derivatives against relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify binding affinities (Kd_d) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, prioritizing analogs with improved ΔG values .

Q. How can contradictions in biological activity data be resolved?

  • Strategies :

  • Orthogonal Assays : Validate hits using both enzymatic (e.g., ADP-Glo™ kinase assay) and cell-based (e.g., luciferase reporter) systems to rule out assay-specific artifacts .
  • Structural Analysis : Resolve binding ambiguities via co-crystallization (e.g., with target proteins) or 2D-NMR to confirm ligand-receptor interactions .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., pyridazine or pyrazolopyrimidine derivatives) to identify conserved pharmacophores .

Q. What methodologies are suitable for assessing in vivo pharmacokinetics?

  • Protocol Design :

  • ADME Profiling : Administer the compound (IV/oral) to rodent models, followed by LC-MS/MS analysis of plasma/tissue samples to calculate AUC, Cmax_{max}, and t1/2_{1/2} .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) and isotopic labeling to track metabolic pathways (e.g., CYP450-mediated oxidation) .
  • BBB Penetration : Employ in situ brain perfusion models or MDCK-MDR1 assays to quantify permeability coefficients .

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